methyl 4-({[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]methyl}amino)benzoate
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Overview
Description
METHYL 4-[({4-OXO-2-THIOXO-5-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzoate ester, and multiple functional groups such as methoxy and oxo groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of METHYL 4-[({4-OXO-2-THIOXO-5-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl 4-aminobenzoate in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 4-[({4-OXO-2-THIOXO-5-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new thiazolidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-[({4-OXO-2-THIOXO-5-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[({4-OXO-2-THIOXO-5-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Comparison with Similar Compounds
METHYL 4-[({4-OXO-2-THIOXO-5-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE can be compared with other thiazolidine derivatives such as:
METHYL 4-OXO-2-THIOXO-3-THIAZOLIDINECARBOXYLATE: Similar in structure but lacks the trimethoxyphenyl group, which may result in different biological activities.
Apalutamide Impurity 19: Contains a thiazolidine ring but has different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O6S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
methyl 4-[[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C22H22N2O6S2/c1-27-16-9-13(10-17(28-2)19(16)29-3)11-18-20(25)24(22(31)32-18)12-23-15-7-5-14(6-8-15)21(26)30-4/h5-11,23H,12H2,1-4H3/b18-11+ |
InChI Key |
WKPVSIQXJJEEKU-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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